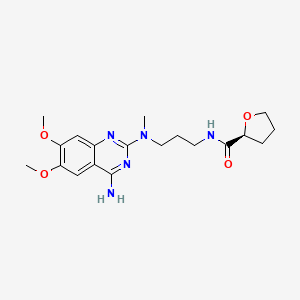

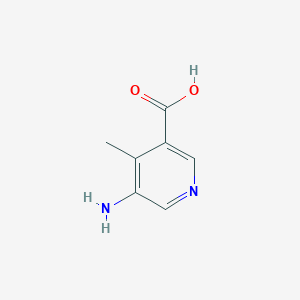

![molecular formula C9H6N2O4 B1276703 Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid CAS No. 63237-87-6](/img/structure/B1276703.png)

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Übersicht

Beschreibung

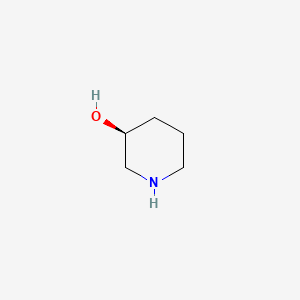

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic organic compound . It is one of many pyridinedicarboxylic acids and consists of a pyridine ring carrying two carboxy groups . It is an endogenous NMDA agonist and a metabolite of tryptophan that acts as a putative NMDA receptor agonist .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor . This reaction gives 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is based on a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid are primarily associated with its synthesis. The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor is a key step in its synthesis .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Optical Applications

Pyrazolo[1,5-a]pyridine derivatives have been identified as strategic compounds for optical applications due to their tunable photophysical properties. They offer simpler and greener synthetic methodologies and can be designed as solid-state emitters with good emission intensities. These properties make them comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Antitumor Scaffold

The pyrazolo[1,5-a]pyridine scaffold has shown significant potential in medicinal chemistry as an antitumor agent. Its structural versatility allows for modifications that can lead to new rational and efficient designs of drugs bearing this core .

Enzymatic Inhibitory Activity

Derivatives of pyrazolo[1,5-a]pyridine have been explored for their enzymatic inhibitory activity. This application is crucial in the development of new therapeutic agents targeting specific enzymes involved in disease processes .

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyridine derivatives are exploited. Their potential as chelating agents due to heteroatoms like B, N, O, or S, and better solubility in green solvents, make them suitable for various material science applications .

Organic Synthesis and Functionalization

The main synthesis route of pyrazolo[1,5-a]pyridines allows for versatile structural modifications, which is beneficial for organic synthesis. The ability to modify the structure at multiple positions enables the creation of a diverse range of compounds for further research and application .

Bio-Macromolecular Interactions

These compounds are also used to study bio-macromolecular interactions. Their structural features allow for the exploration of interactions at the molecular level, which is essential for understanding biological processes and designing drugs .

Ionic or Molecular Sensing

Pyrazolo[1,5-a]pyridine derivatives can be used for ionic or molecular sensing. This application is based on their fluorescent properties, which can be tuned to respond to the presence of specific ions or molecules .

Bioimaging

Due to their significant photophysical properties, these derivatives are also utilized in bioimaging applications. They can serve as fluorescent markers to visualize and track biological processes in real-time .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Developed in Japan, the drug ibudilast, is an inhibitor of PDE4 phosphodiesterases and is used in the treatment of asthma and post-stroke conditions . Recently, ibudilast was considered as a promising agent for the treatment of multiple sclerosis . In modern medicinal chemistry, much attention is paid to the introduction of fluorine atoms into organic molecules .

Wirkmechanismus

Target of Action

Similar compounds have been used in drug design for various targets, including anti-tuberculosis drugs, ep1 receptor antagonists, and kinase p38 inhibitors .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as fluorination, to form different derivatives .

Pharmacokinetics

Similar compounds have been noted for their increased metabolic stability .

Result of Action

Derivatives of this compound have been used in the treatment of various conditions, such as asthma and post-stroke conditions .

Action Environment

It’s known that the introduction of fluorine atoms into organic molecules, a common modification in medicinal chemistry, can enhance the metabolic stability and efficacy of the resulting compounds .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPZXOFRCWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427815 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63237-87-6 | |

| Record name | Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the research reveal about the chemoselectivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid reacting with thionyl chloride (SOCl2)?

A1: The research demonstrates that the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and SOCl2 is completely chemioselective []. This means that despite the presence of both carboxylic acid groups and the nitrogen-containing heterocycle within the molecule, SOCl2 reacts selectively with a specific functional group. While the paper doesn't explicitly state which functional group is targeted, it's likely referring to the carboxylic acid groups, as they are much more reactive towards SOCl2 than nitrogen-containing heterocycles. The study utilized Density Functional Theory (DFT) calculations to analyze the energy profiles of different reaction pathways, confirming the chemoselectivity observed experimentally [].

Q2: How does the study utilize computational chemistry to understand the reactivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?

A2: The research employs Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory to investigate the reactivity of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid []. By analyzing conceptual DFT reactivity indices, the researchers were able to elucidate the regio- and chemoselectivity of the electrophilic chlorination reaction with SOCl2. The study explored various possible reaction pathways and calculated the associated energies, allowing them to identify the most favorable route and confirm its agreement with experimental observations []. This approach highlights the utility of computational chemistry in understanding reaction mechanisms and predicting the outcomes of chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)